tert-Butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate
CAS No.:
Cat. No.: VC17739000
Molecular Formula: C15H27N3O3
Molecular Weight: 297.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H27N3O3 |
|---|---|
| Molecular Weight | 297.39 g/mol |
| IUPAC Name | tert-butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H27N3O3/c1-14(2,3)21-13(20)18-7-5-15(11-16,6-8-18)9-12(19)10-17-4/h12,17,19H,5-10H2,1-4H3 |
| Standard InChI Key | UILCWFFCVHNNES-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CC(CNC)O)C#N |
Introduction
tert-Butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. It features a piperidine ring, a common structure in many biologically active molecules, making it a valuable intermediate in the synthesis of pharmaceuticals. The compound's molecular formula and weight are crucial for understanding its chemical properties and applications.
Synthesis Methods
The synthesis of tert-Butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like chromatography are often used for purification.
Comparison with Related Compounds
Several compounds share structural characteristics with tert-Butyl 4-cyano-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate. These include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| tert-Butyl 4-cyano-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate | 1877718-73-4 | Contains dimethylamino substitution |
| tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate | 188869-05-8 | Brominated derivative with oxo functionality |
| (R)-tert-Butyl 3-bromopiperidine-1-carboxylate | 1354000-03-5 | Chiral brominated piperidine derivative |
These compounds highlight the diversity of piperidine derivatives and their potential applications in organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume